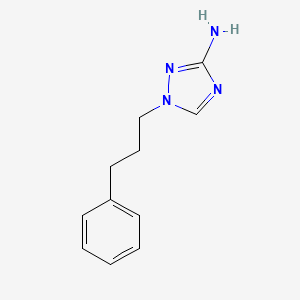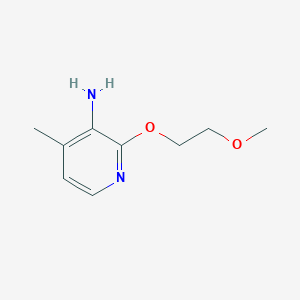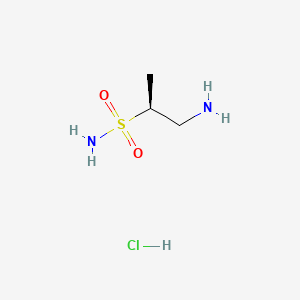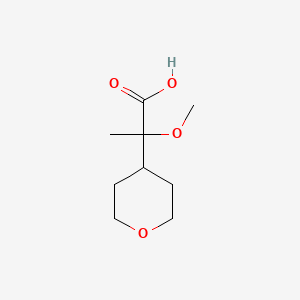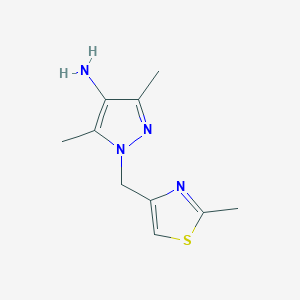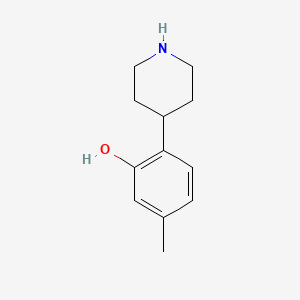
5-Methyl-2-(piperidin-4-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(piperidin-4-yl)phenol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(piperidin-4-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often involve high pressure and temperature to facilitate the formation of the piperidine ring.
Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, often employs multicomponent reactions and catalytic hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compound .
化学反応の分析
Types of Reactions: 5-Methyl-2-(piperidin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum is often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions .
科学的研究の応用
5-Methyl-2-(piperidin-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Methyl-2-(piperidin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, piperidine derivatives have been shown to inhibit tubulin polymerization, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A natural piperidine derivative with anti-inflammatory and anticancer activities.
Uniqueness: 5-Methyl-2-(piperidin-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenolic groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other piperidine derivatives .
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
5-methyl-2-piperidin-4-ylphenol |
InChI |
InChI=1S/C12H17NO/c1-9-2-3-11(12(14)8-9)10-4-6-13-7-5-10/h2-3,8,10,13-14H,4-7H2,1H3 |
InChIキー |
YLPKXNUIHRRNKB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2CCNCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


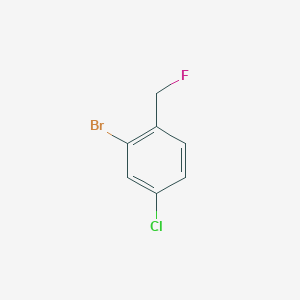
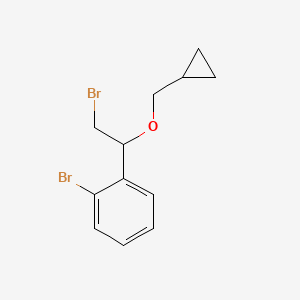
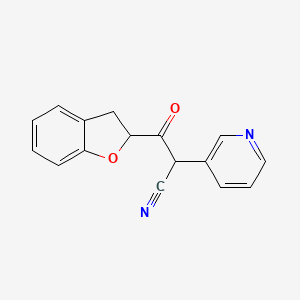
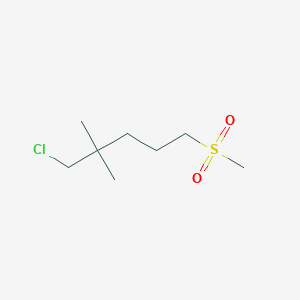
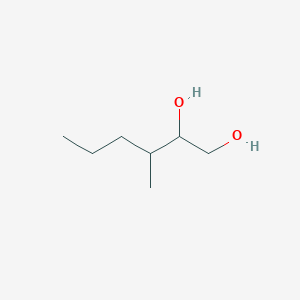
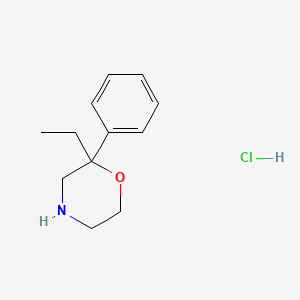
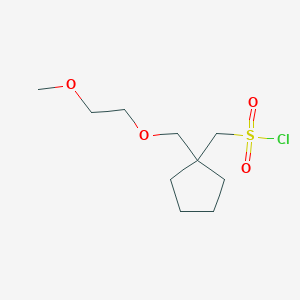
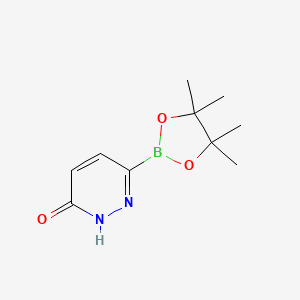
![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)
